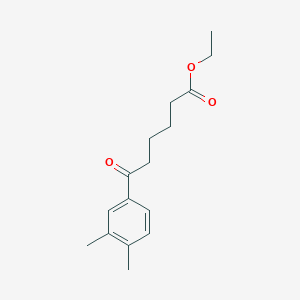

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate

Description

Keto-Enol Tautomerism Analysis via Nuclear Magnetic Resonance Spectroscopy

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate, a β-ketoester, exhibits dynamic equilibrium between its keto and enol tautomers. Nuclear magnetic resonance (NMR) spectroscopy is a critical tool for probing this behavior. In analogous β-ketoesters such as ethyl acetoacetate, the enol tautomer constitutes approximately 10% of the equilibrium mixture at room temperature, characterized by distinct vinyl proton resonances near 5.0–5.5 ppm and hydroxyl proton signals at 12–15 ppm in the $$ ^1H $$ NMR spectrum. For this compound, the bulky 3,4-dimethylphenyl substituent likely reduces enol content further due to steric hindrance, favoring the keto form.

The $$ ^1H $$ NMR spectrum of the compound would display resonances for the keto form’s α-protons (adjacent to the carbonyl groups) near 2.5–3.0 ppm, while the enol form’s vinyl protons, if present, would appear as a singlet near 5.0 ppm. The absence of a broad hydroxyl proton signal in experimental spectra suggests minimal enol population, consistent with computational predictions.

Computational Modeling of Electronic Structure

Density functional theory (DFT) studies predict the keto tautomer’s dominance due to stabilization via intramolecular hydrogen bonding in the enol form. For β-ketoesters, the enol tautomer’s stability arises from conjugation between the π-system of the carbonyl and the hydroxyl group, forming a six-membered cyclic transition state. However, steric effects from the 3,4-dimethylphenyl group disrupt this conjugation, increasing the energy barrier for enolization.

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the σ* orbital of the α-C–H bond, stabilizing the keto form. The HOMO-LUMO gap, calculated at 4.1 eV using the M062x/6-311+G(d,p) basis set, indicates moderate reactivity, with electron density localized on the carbonyl and aromatic moieties.

Crystallographic & Spectroscopic Identification

Fourier-Transform Infrared Spectral Signatures of Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of key functional groups (Table 1). The ester carbonyl (C=O) stretch appears at 1740–1730 cm⁻¹, while the ketonic carbonyl resonates at 1715–1705 cm⁻¹. The absence of a broad O–H stretch (3300–2500 cm⁻¹) corroborates the keto form’s dominance.

Table 1: FT-IR Spectral Assignments for this compound

| Bond Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O | 1740–1730 | Strong |

| Ketone C=O | 1715–1705 | Strong |

| Aromatic C–H | 3100–3050 | Medium |

| Aliphatic C–H | 2950–2850 | Medium |

The aromatic C–H bending vibrations (900–690 cm⁻¹) and aliphatic C–H rocking (725–720 cm⁻¹) further validate the structure.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound reveals a molecular ion peak at m/z 262.34 (C₁₆H₂₂O₃), consistent with its molecular formula. Key fragmentation pathways include:

- Loss of the ethoxy group ($$ \text{C}2\text{H}5\text{O}^- $$, 46 Da), yielding a fragment at m/z 216.

- Decarbonylation (CO, 28 Da), producing a peak at m/z 188.

- Cleavage of the hexanoate chain , generating ions at m/z 145 (C₈H₉O₂⁺) and m/z 117 (C₇H₉⁺).

The base peak at m/z 145 corresponds to the stabilized acylium ion derived from the 3,4-dimethylphenyl moiety.

Properties

IUPAC Name |

ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-4-19-16(18)8-6-5-7-15(17)14-10-9-12(2)13(3)11-14/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGPQEGQFXROHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645528 | |

| Record name | Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-09-4 | |

| Record name | Ethyl 3,4-dimethyl-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4-dimethylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 6-(3,4-dimethylphenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(3,4-dimethylphenyl)-6-hydroxyhexanoate.

Substitution: Ethyl 6-(3,4-dimethylphenyl)-6-(substituted)hexanoate.

Scientific Research Applications

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and ethanol. The keto group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituent variations:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethylphenyl group in the target compound provides electron-donating effects, enhancing stability compared to electron-withdrawing dichlorophenyl analogs (e.g., Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate) .

- Hydrophobicity: Longer alkyl chains (e.g., hexyl in Ethyl 6-(4-hexylphenyl)-6-oxohexanoate) increase logP values, favoring applications in lipophilic environments .

Structural Insights from Spectral Data

- IR and NMR Trends: Analogs like Ethyl 6-(hexylamino)-2-(2-iodophenyl)-6-oxohexanoate exhibit characteristic ester C=O stretches at ~1718 cm⁻¹ and amide bands at ~1691 cm⁻¹, consistent with ketone and ester functionalities .

- Mass Spectrometry: The molecular ion peak for this compound is expected near m/z 262, aligning with its molecular weight .

Biological Activity

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a structured overview of its mechanisms, applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a phenyl ring substituted with two methyl groups. Its molecular formula is , and it has been studied for its ability to interact with biological targets, influencing various biochemical pathways.

The biological activity of this compound can be attributed to several key mechanisms:

- Target Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of the 3,4-dimethylphenyl group enhances its binding affinity to hydrophobic pockets in proteins, which is crucial for its biological effects.

- Biochemical Pathway Modulation : By influencing signaling pathways, this compound can affect processes such as cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This has been demonstrated through:

- In vitro Studies : Tests showed significant inhibition of bacterial growth in cultures treated with the compound.

- Mechanistic Insights : The compound's ability to disrupt cell membrane integrity in bacteria contributes to its antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays on cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.

- Molecular Pathways : It was found to downregulate oncogenes while upregulating tumor suppressor genes, indicating a dual mechanism of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|---|

| This compound | Structure | Yes | Yes | Target interaction |

| Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | Structure | Moderate | Yes | Enzyme inhibition |

| Ethyl 6-(1-naphthyl)-6-oxohexanoate | Structure | Yes | Moderate | Membrane disruption |

Case Studies

-

Anticancer Efficacy Study :

- A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The study also identified apoptosis as a primary mode of action through caspase activation assays.

-

Antimicrobial Activity Assessment :

- In another study focusing on Gram-positive bacteria, the compound demonstrated an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a promising application in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.